![molecular formula C15H23NO2Si B027121 (3R,4S)-3-[(三乙基甲硅烷基)氧基]-4-苯基-2-氮杂环丁酮 CAS No. 149140-54-5](/img/structure/B27121.png)

(3R,4S)-3-[(三乙基甲硅烷基)氧基]-4-苯基-2-氮杂环丁酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

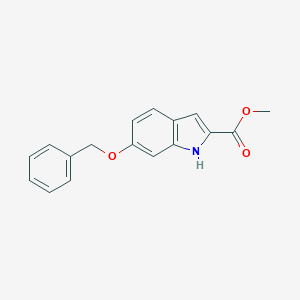

The synthesis of "(3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone" involves complex organic reactions, where precision in the control of stereochemistry is critical. Techniques such as the application of metathesis reactions have been explored for the synthesis and transformations of functionalized β-amino acid derivatives, providing pathways to azetidinone compounds with specific configurations (Kiss, L., Kardos, M., Vass, C., & Fülöp, F., 2018).

科学研究应用

Antibacterial and Antifungal Activities

Research has shown that derivatives of azetidinones, including compounds related to (3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone, have significant potential in antibacterial and antifungal applications. For example, Mohite and Bhaskar (2011) synthesized azetidinone derivatives that exhibited notable activity against various bacteria and fungi, demonstrating their potential as antimicrobial agents (Mohite & Bhaskar, 2011). Similarly, Baruah et al. (2018) found that (R)-(-)-4-Phenyl-2 oxazolidinone based azetidinones exhibited superior antimicrobial properties compared to oxazolidinones, particularly against gram-positive and gram-negative bacteria (Baruah, Puzari, Sultana, & Barman, 2018).

Anti-Tubercular Agents

Azetidinone derivatives have also been explored for their anti-tubercular properties. Thomas, George, and Harindran (2014) focused on the development of novel azetidinone derivatives containing 1, 2, 4-triazole, which demonstrated good anti-tubercular activity against Mycobacterium tuberculosis (Thomas, George, & Harindran, 2014).

Anticonvulsant and Antibacterial Properties

In the realm of neurological and infectious diseases, Rajasekaran and Murugesan (2006) synthesized novel azetidinones that showed promising anti-bacterial and anticonvulsant activities. This underscores the multifaceted potential of azetidinone derivatives in medicinal chemistry (Rajasekaran & Murugesan, 2006).

Synthesis and Characterization

The synthesis and characterization of azetidinone derivatives, including those related to (3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone, have been a significant focus of research. Various studies have developed methodologies for synthesizing these compounds, exploring their chemical structures and potential applications. For instance, Bandini et al. (2000) presented a method for the synthesis of 3-halo-4-aryl-2-azetidinones, valuable intermediates in the synthesis of biologically active compounds (Bandini, Favi, Martelli, Panunzio, & Piersanti, 2000).

Eco-Friendly Synthesis Approaches

Khan (2014) highlighted an eco-friendly approach to the synthesis of azetidinones, emphasizing the importance of sustainable practices in chemical synthesis. This approach aims to maintain product purity while increasing yield, demonstrating a commitment to environmentally responsible chemical research (Khan, 2014).

安全和危害

未来方向

属性

IUPAC Name |

(3R,4S)-4-phenyl-3-triethylsilyloxyazetidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2Si/c1-4-19(5-2,6-3)18-14-13(16-15(14)17)12-10-8-7-9-11-12/h7-11,13-14H,4-6H2,1-3H3,(H,16,17)/t13-,14+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWHCVWKYWKZHE-UONOGXRCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OC1C(NC1=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[Si](CC)(CC)O[C@@H]1[C@@H](NC1=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445487 |

Source

|

| Record name | (3R,4S)-4-Phenyl-3-[(triethylsilyl)oxy]azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone | |

CAS RN |

149140-54-5 |

Source

|

| Record name | (3R,4S)-4-Phenyl-3-[(triethylsilyl)oxy]azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(Dimethylamino)ethyl]phenol](/img/structure/B27075.png)